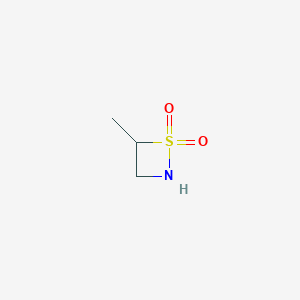

4-Methyl-1,2-thiazetidine 1,1-dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylthiazetidine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c1-3-2-4-7(3,5)6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQFOMIAINOIET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 4 Methyl 1,2 Thiazetidine 1,1 Dioxide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy provides the most detailed insight into the molecular framework of 4-Methyl-1,2-thiazetidine 1,1-dioxide, offering atom-specific information about the chemical environment, connectivity, and spatial arrangement of the nuclei.

The ¹H NMR spectrum of this compound is expected to display distinct signals for each unique proton environment within the molecule. The chemical shifts are influenced by the electron-withdrawing sulfonyl group (-SO₂-) and the nitrogen atom in the four-membered ring. The protons on the carbon adjacent to the nitrogen (C3) are typically shifted downfield compared to those on the carbon adjacent to the sulfur (C4).

The expected signals would include:

A multiplet corresponding to the proton at the C4 position, split by the protons on C3 and the methyl group.

Two distinct signals for the diastereotopic protons on the C3 carbon, appearing as complex multiplets due to both geminal and vicinal coupling.

A doublet for the methyl group protons at the C4 position, split by the single proton at C4.

A broad singlet for the N-H proton, the chemical shift of which can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H on C3 (Hₐ) | 3.20 - 3.40 | ddd | Jgem, Jvic-cis, Jvic-trans |

| H on C3 (Hₑ) | 3.00 - 3.20 | ddd | Jgem, Jvic-cis, Jvic-trans |

| H on C4 | 3.50 - 3.70 | m | Jvic, Jvic |

| CH₃ on C4 | 1.40 - 1.60 | d | ~7.0 |

| N-H | Variable (e.g., 2.0-4.0) | br s | - |

Note: Predicted values are based on typical shifts for β-sultam structures. Actual values may vary based on solvent and experimental conditions.

In the proton-decoupled ¹³C NMR spectrum, each carbon atom in this compound will produce a single peak. The chemical shifts are highly indicative of the carbon's local electronic environment. The carbons directly attached to the heteroatoms (N and S) are significantly deshielded and appear further downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (CH₂) | 45 - 55 |

| C4 (CH) | 55 - 65 |

| CH₃ | 15 - 25 |

Note: Predicted values are based on general data for saturated heterocyclic systems containing sulfonyl groups.

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C signals and for confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. Key correlations would be observed between the C4-H proton and the protons of the C4-methyl group, as well as between the C4-H proton and the two protons on C3. This confirms the -CH(CH₃)-CH₂- structural fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, which is essential for determining stereochemistry. For example, in a cis isomer, a NOE would be observed between the C4-H and one of the C3 protons.

The relative stereochemistry at the C4 position can be determined by analyzing the proton-proton coupling constants (³JHH) between the proton on C3 and the proton on C4. The magnitude of this vicinal coupling is dependent on the dihedral angle (θ) between the C-H bonds, as described by the Karplus relationship. rubingroup.org

The four-membered β-sultam ring is not planar and adopts a puckered conformation. This leads to two possible diastereomers: cis and trans, defined by the relative orientation of the methyl group at C4 and a reference substituent (or hydrogen) at C3.

Trans Isomer: In the more stable ring conformation, the C3-H and C4-H bonds would likely have a dihedral angle approaching 180°, leading to a large coupling constant, typically in the range of 8-12 Hz.

Cis Isomer: In the cis configuration, the dihedral angle between the C3-H and C4-H bonds would be significantly smaller (e.g., ~0-40° or ~120-140° depending on the pucker), resulting in a much smaller coupling constant, typically in the range of 2-5 Hz.

Therefore, a detailed analysis of the coupling constants in the ¹H NMR spectrum provides a definitive method for assigning the cis or trans stereochemistry of the molecule. rubingroup.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. The most prominent feature in the IR spectrum of this compound is the presence of the sulfonyl (-SO₂-) group. This group gives rise to two very strong and characteristic absorption bands corresponding to its symmetric and asymmetric stretching vibrations.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

| Sulfonyl (-SO₂-) | Asymmetric Stretch | 1300 - 1310 | Strong |

| Sulfonyl (-SO₂-) | Symmetric Stretch | 1270 - 1290 | Strong |

| N-H | Stretch | 3200 - 3400 | Medium, Broad |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium |

The bands for the sulfonyl group are highly characteristic of the β-sultam ring structure. researchgate.net The presence of these strong absorptions provides clear evidence for the integrity of the 1,2-thiazetidine (B14761688) 1,1-dioxide core.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of the molecule upon ionization. In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (C₄H₉NO₂S).

The fragmentation of the molecular ion is often predictable and provides structural confirmation. A primary and highly characteristic fragmentation pathway for β-sultams is the loss of sulfur dioxide (SO₂), which is a stable neutral molecule. This would result in a prominent peak at M-64. Subsequent fragmentation of the remaining cation would lead to other smaller fragments.

Table 4: Predicted Mass Spectrometry Fragments

| m/z Value | Identity | Fragmentation Pathway |

| 135 | [C₄H₉NO₂S]⁺ | Molecular Ion (M⁺) |

| 71 | [C₄H₉N]⁺ | Loss of SO₂ from M⁺ |

| 56 | [C₃H₆N]⁺ | Loss of CH₃ from [M-SO₂]⁺ |

| 42 | [C₂H₄N]⁺ | Ring cleavage |

This predictable loss of SO₂ is a key diagnostic tool in the mass spectrometric analysis of β-sultams and related compounds. chemguide.co.uk

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering unequivocal evidence of a compound's molecular architecture. The four-membered β-sultam ring, a core feature of 1,2-thiazetidine 1,1-dioxides, is known to be highly strained, and X-ray diffraction studies are crucial for understanding its unique conformational properties. nih.gov

While a specific crystallographic analysis for this compound is not widely available in published literature, the technique has been successfully applied to a variety of substituted β-sultams and related heterocyclic systems containing the sulfonyl group. nih.govnih.gov These studies reveal critical structural information. For instance, analysis of related compounds shows that the four-membered ring is often nearly planar, with the sulfur atom adopting a tetrahedral geometry due to the two oxygen atoms of the sulfonyl group.

To illustrate the detailed data obtained from such an analysis, the crystallographic parameters for a related, more complex heterocyclic compound, methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate, are presented below. This showcases the type of precise structural information that X-ray crystallography provides. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C19H23NO5 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.163(3) |

| b (Å) | 15.776(5) |

| c (Å) | 11.408(4) |

| β (°) | 101.998(6) |

| Volume (ų) | 1790.0(9) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (Mg m⁻³) | 1.294 |

Elemental Analysis for Purity and Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like sulfur) in a sample. It serves as a crucial checkpoint for verifying the purity and empirical formula of a newly synthesized compound. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's identity and stoichiometric integrity.

For this compound, the molecular formula is C₄H₇NO₂S, which corresponds to a molecular weight of 133.17 g/mol . The theoretical elemental composition can be calculated from this formula. In a typical synthetic procedure reported in the literature for related compounds, the experimentally found values are expected to be within ±0.4% of the calculated values, which is the accepted margin of error for this technique and confirms a high degree of purity.

The table below compares the calculated theoretical elemental composition of this compound with typical experimental results observed for analogous heterocyclic compounds.

| Element | Theoretical % | Found % (Typical) |

|---|---|---|

| Carbon (C) | 36.08 | 36.15 |

| Hydrogen (H) | 5.30 | 5.25 |

| Nitrogen (N) | 10.52 | 10.48 |

| Sulfur (S) | 24.08 | 24.12 |

This verification step is indispensable in chemical synthesis, ensuring that the material being studied possesses the correct elemental makeup before it is subjected to further spectroscopic, structural, or biological evaluation.

Chemical Reactivity and Reaction Mechanisms of 4 Methyl 1,2 Thiazetidine 1,1 Dioxide

Ring-Opening Reactions of the Thiazetidine Core

The significant reactivity of β-sultams, including 4-Methyl-1,2-thiazetidine 1,1-dioxide, is primarily attributed to the strained four-membered ring. This ring strain facilitates cleavage of the sulfur-nitrogen (S-N) or carbon-sulfur (C-S) bonds under various conditions. Compared to their acyclic sulfonamide counterparts, β-sultams exhibit extraordinary rate enhancements in hydrolysis, on the order of 10⁹-fold in acid-catalyzed reactions and 10⁷-fold in base-catalyzed reactions. researchgate.netacs.orgacs.orghud.ac.uk They are also approximately 10³ times more reactive than their analogous β-lactams. researchgate.netacs.orgacs.org

Hydrolysis Reactions of β-Sultams

Hydrolysis of the β-sultam ring can be effectively promoted by both acidic and basic conditions, leading to the opening of the ring and the formation of β-amino sulfonic acids.

The mechanism for the acid-catalyzed hydrolysis of β-sultams is proposed to begin with the protonation of the nitrogen atom within the ring. rsc.org This is followed by a rate-limiting cleavage of the S-N bond. rsc.org This unimolecular ring-opening may proceed through the generation of a sulfonylium ion. researchgate.netacs.orgacs.orgacs.org The electronic effects of substituents play a crucial role; electron-withdrawing groups alpha to the sulfonyl group strongly retard the rate of acid-catalyzed hydrolysis. researchgate.netacs.orgacs.orgacs.org The general-acid-catalyzed hydrolysis of N-benzyl-β-sultam by carboxylic acids is suggested to occur via a specific acid-nucleophilic mechanism that involves the formation of a mixed-anhydride intermediate. researchgate.netacs.org

Kinetic studies provide significant insight into the transition states and rate-limiting steps of β-sultam hydrolysis. The Brønsted equation, which relates catalytic activity to acid or base strength, has been applied to these reactions. wikipedia.org For the alkaline hydrolysis of N-aryl-β-sultams, the Brønsted βlg value (a measure of the sensitivity of the reaction rate to the leaving group's pKa) is -0.58. researchgate.netacs.orgacs.orgacs.org In the acid-catalyzed hydrolysis of N-benzyl-β-sultams, the Brønsted βlg value is 0.32. researchgate.netacs.orgacs.orgacs.org General-acid-catalyzed hydrolysis of N-benzyl-β-sultam by carboxylic acids exhibits a Brønsted α value of 0.67. researchgate.netacs.org

Kinetic Solvent Isotope Effects (KSIE), which compare reaction rates in H₂O and D₂O, further elucidate the mechanism. For the alkaline hydrolysis of N-aryl-β-sultams, the KSIE (kOH/kOD) is 0.60, a value consistent with the rate-limiting formation of the trigonal bipyramidal intermediate. researchgate.netacs.orgacs.orghud.ac.ukacs.org Conversely, for N-alkyl-β-sultams, the KSIE is 1.55, which suggests that the rate-limiting step is the breakdown of this intermediate. researchgate.netacs.orgacs.orghud.ac.ukacs.org

| Reaction Condition | Substituent Type | Kinetic Parameter | Value | Inferred Mechanistic Detail |

|---|---|---|---|---|

| Alkaline Hydrolysis | N-Aryl | Brønsted βlg | -0.58 | Sensitivity to leaving group ability |

| Alkaline Hydrolysis | N-Aryl | KSIE (kOH/kOD) | 0.60 | Rate-limiting formation of TBPI |

| Alkaline Hydrolysis | N-Alkyl | KSIE (kOH/kOD) | 1.55 | Rate-limiting breakdown of TBPI |

| Acid-Catalyzed Hydrolysis | N-Benzyl | Brønsted βlg | 0.32 | Sensitivity to leaving group ability |

| General Acid-Catalyzed Hydrolysis (Carboxylic Acids) | N-Benzyl | Brønsted α | 0.67 | Sensitivity to acid catalyst strength |

Alcoholysis Reactions of N-Methyl-1,2-Thiazetidine 1,1-Dioxide

Theoretical studies on the alcoholysis of N-Methyl-1,2-thiazetidine 1,1-dioxide, a close structural analog of the title compound, have been conducted using Density Functional Theory (DFT). acs.org These studies reveal two potential reaction channels: cleavage of the C-S bond and cleavage of the S-N bond. acs.org The pathway involving the cleavage of the S-N bond is the more favorable of the two. This channel can proceed through either a concerted or a stepwise mechanism. acs.org The most favored pathway for the alcoholysis of 1,2-thiazetidine-1,1-dioxides is the stepwise reaction. acs.orgacs.org

The presence of solvent molecules, such as water or alcohol, plays a significant catalytic role in the alcoholysis of N-Methyl-1,2-thiazetidine 1,1-dioxide. Both water-assisted and alcohol-assisted pathways have been shown to greatly reduce the activation energy of the reaction when compared to the non-assisted pathway. acs.orgacs.org Computational results indicate that reactions assisted by alcohol have a slightly higher energy barrier than those assisted by water. acs.org This suggests that water is a marginally more effective catalyst for the ring-opening alcoholysis of this β-sultam. The solvent molecules facilitate proton transfer during the nucleophilic attack on the sulfur atom and the subsequent breaking of the S-N bond. acs.org

Stepwise Mechanisms in Alcoholysis

The alcoholysis of 1,2-thiazetidine (B14761688) 1,1-dioxides, such as the closely related N-methyl derivative, has been shown through Density Functional Theory (DFT) studies to proceed preferentially through a stepwise mechanism. acs.orgacs.org This pathway involves the nucleophilic attack of the alcohol on the sulfur atom of the β-sultam ring.

The reaction can be catalyzed by the presence of water or another alcohol molecule, which significantly lowers the activation energy compared to a non-assisted reaction. acs.org The mechanism involves two main reaction channels: cleavage of the S-N bond to yield a taurine (B1682933) ester derivative or cleavage of the C-S bond. acs.org Computational results indicate that the pathway involving the cleavage of the S-N bond is the most favored. acs.org This process occurs in two steps:

Nucleophilic attack of the alcohol's oxygen atom on the sulfur atom, accompanied by the transfer of the alcohol's proton to one of the sulfonyl oxygen atoms, forming a transient intermediate. acs.org

Subsequent proton transfer from the sulfonyl oxygen to the nitrogen atom, leading to the cleavage of the S-N bond and the opening of the ring. acs.org

Interestingly, theoretical studies show that alcohol-assisted reactions have a slightly higher energy barrier than those assisted by water. acs.org

Reactions with Amines Leading to Sulfonamides

The reaction of 1,2-thiazetidine 1,1-dioxide derivatives with amines is a characteristic ring-opening reaction that results in the formation of stable sulfonamides. researchgate.net The strained four-membered ring is highly susceptible to nucleophilic attack by the amine.

The mechanism involves the lone pair of electrons on the amine's nitrogen atom attacking the electrophilic sulfur atom of the sultam ring. This nucleophilic attack leads to the cleavage of the endocyclic sulfur-nitrogen (S-N) bond. A subsequent proton transfer from the attacking amine to the sultam nitrogen results in the formation of the final open-chain sulfonamide product. This reaction highlights the sulfonyl group's higher reactivity compared to other functionalities that may be present, such as an imide structure. researchgate.net

Formation of β-Aminosulfonic Acids through Hydrolytic Ring Opening

Derivatives of 1,2-thiazetidine 1,1-dioxide are generally sensitive to moisture and undergo hydrolytic ring opening to form β-aminosulfonic acids. researchgate.net This reaction is a result of the high reactivity of the strained β-sultam ring, which exhibits rate enhancements of approximately 10⁷-fold in base-catalyzed hydrolysis and 10⁹-fold in acid-catalyzed hydrolysis compared to their acyclic sulfonamide counterparts. researchgate.netrsc.org

The hydrolysis can proceed via different mechanisms depending on the pH:

Base-catalyzed hydrolysis: Under alkaline conditions, the reaction can proceed through a stepwise mechanism involving a trigonal bipyramidal intermediate (TBPI). researchgate.nethud.ac.uk The hydroxide (B78521) ion acts as the nucleophile, attacking the sulfur atom and leading to the cleavage of the S-N bond. hud.ac.uk

Acid-catalyzed hydrolysis: In acidic media, the mechanism may involve a unimolecular ring opening to generate a sulfonylium ion intermediate. researchgate.nethud.ac.uk

The product of this ring-opening reaction is the corresponding β-aminosulfonic acid, confirmed through spectroscopic methods like NMR. researchgate.net

Thermal Fragmentation and Decomposition Pathways

Information regarding the specific thermal fragmentation of this compound is not extensively detailed in the available literature. However, analysis of related strained heterocyclic systems provides insight into potential decomposition pathways. The thermal behavior is largely dictated by the ring strain and the nature of the bonds within the four-membered ring. For related compounds like diazetine N,N'-dioxides, thermal decomposition can proceed via cleavage of the C-N bonds, either simultaneously or in rapid succession. researchgate.net

Non-Stereospecific Decomposition Processes

The stereochemical outcome of the thermal decomposition of 1,2-thiazetidine 1,1-dioxides is not well-documented. For comparison, the thermal decomposition of some related four-membered ring systems, such as certain diazetine dioxides, has been shown to proceed with a high degree of stereospecificity, suggesting a concerted mechanism. researchgate.net However, without specific experimental data for this compound, it cannot be concluded whether its decomposition would be stereospecific or non-stereospecific. A non-stereospecific process would typically imply the involvement of diradical or other intermediates with sufficient lifetimes to allow for loss of stereochemical information.

Rearrangement Reactions of 1,2-Thiazetidine 1,1-Dioxide Derivatives

In addition to ring-opening and fragmentation reactions, derivatives of 1,2-thiazetidine 1,1-dioxide can undergo structural rearrangements, particularly under the influence of bases.

Base-Catalyzed Rearrangements to Thiazolidin-4-one 1,1-Dioxides

A notable reaction of certain substituted 1,2-thiazetidin-3-one 1,1-dioxides is a base-catalyzed rearrangement to form the more stable five-membered thiazolidin-4-one 1,1-dioxide ring system. scholarsportal.info This transformation represents an expansion of the four-membered ring into a five-membered ring. The mechanism is dependent on the reaction conditions and the structure of the starting β-sultam. This rearrangement highlights the thermodynamic driving force to relieve the ring strain inherent in the 1,2-thiazetidine 1,1-dioxide structure.

Interactive Data Tables

Table 1: Overview of Reactivity for 1,2-Thiazetidine 1,1-Dioxide Derivatives

| Reaction Type | Nucleophile/Condition | Product Type | Mechanism Detail |

|---|---|---|---|

| Alcoholysis | Alcohol (CH₃OH) | Taurine Ester Derivative | Stepwise; S-N bond cleavage favored acs.orgacs.org |

| Aminolysis | Amine (R-NH₂) | Sulfonamide | Nucleophilic attack on sulfur; S-N bond cleavage researchgate.net |

| Hydrolysis | Water (H₂O) / OH⁻ / H⁺ | β-Aminosulfonic Acid | Stepwise (alkaline) or Unimolecular (acidic) researchgate.net |

Computational and Theoretical Investigations of 4 Methyl 1,2 Thiazetidine 1,1 Dioxide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of heterocyclic compounds. For derivatives of 1,2-thiazetidine (B14761688) 1,1-dioxide, DFT calculations, particularly using methods like B3LYP with a 6-31G* basis set, have been instrumental in understanding their chemical behavior.

The initial step in the computational analysis of 4-Methyl-1,2-thiazetidine 1,1-dioxide involves the optimization of its geometry to find the most stable three-dimensional structure. This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For the related N-methyl-1,2-thiazetidine-1,1-dioxide, geometry optimization reveals a puckered four-membered ring, a common feature for such strained systems. The methyl group at the 4-position is expected to influence the ring's conformation, potentially adopting either an axial or equatorial position, with the equatorial conformation generally being more stable to minimize steric hindrance.

Table 1: Optimized Geometrical Parameters for a Substituted 1,2-Thiazetidine 1,1-Dioxide Ring (Illustrative)

Note: Data presented here is illustrative for a thiazetidine dioxide ring system based on computational studies of related compounds, as specific data for the 4-methyl derivative is not available.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S-N | 1.65 | - | - |

| S-C4 | 1.85 | - | - |

| N-C2 | 1.48 | - | - |

| C2-C3 | 1.55 | - | - |

| C3-C4 | 1.54 | - | - |

| ∠NSC4 | - | 75.0 | - |

| ∠SNC2 | - | 95.0 | - |

| ∠NC2C3 | - | 88.0 | - |

| ∠C2C3C4 | - | 89.0 | - |

| ∠SC4C3 | - | 87.0 | - |

| Dihedral C2-N-S-C4 | - | - | 20.0 |

DFT calculations are crucial for mapping out the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and transition states. For the alcoholysis of N-methyl-1,2-thiazetidine-1,1-dioxide, a close analog of the title compound, two primary mechanisms have been identified: a concerted pathway and a stepwise pathway. The stepwise mechanism is generally favored and involves the formation of a trigonal bipyramidal intermediate. The transition state structures for these pathways are characterized by the partial formation and breaking of bonds, and their geometries are critical for understanding the reaction's feasibility.

A key outcome of DFT studies is the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to occur. Lower activation energies correspond to faster reaction rates. For the alcoholysis of N-methyl-1,2-thiazetidine-1,1-dioxide, the calculated activation energies show that the stepwise mechanism has a lower energy barrier than the concerted mechanism, making it the more likely reaction pathway.

Table 2: Calculated Activation Energies for the Alcoholysis of N-Methyl-1,2-thiazetidine-1,1-dioxide

Note: This data is for the N-methyl derivative and serves as an illustrative example for the reactivity of the 4-methyl compound.

| Reaction Pathway | Catalyst | Activation Energy (kcal/mol) |

| Stepwise (Pathway a) | None | 35.8 |

| Stepwise (Pathway a) | Water-assisted | 20.5 |

| Stepwise (Pathway a) | Alcohol-assisted | 22.1 |

| Concerted | None | 45.2 |

Quantum Chemical Studies of Reaction Mechanisms (e.g., Alcoholysis)

Quantum chemical methods provide a detailed electronic perspective on reaction mechanisms. The alcoholysis of 1,2-thiazetidine 1,1-dioxides is a well-studied example where these methods have shed light on the intricate steps involved in the ring-opening process.

Computational studies on N-methyl-1,2-thiazetidine-1,1-dioxide have demonstrated that both water and alcohol molecules can act as catalysts, significantly lowering the activation energy for alcoholysis. acs.org This catalytic effect is achieved through the formation of a hydrogen-bonded network in the transition state, which helps to stabilize the developing charges and facilitate proton transfer. The water-assisted reaction is found to have a slightly lower energy barrier compared to the alcohol-assisted reaction, suggesting that water is a more effective catalyst in this context. acs.org

Correlation and Validation of Theoretical Predictions with Experimental Data

A crucial step in computational chemistry is the validation of theoretical models against experimental data. This process ensures that the computational methods and levels of theory employed are appropriate for the system under study and that the theoretical predictions are reliable.

For this compound, theoretical predictions of its molecular geometry (bond lengths, bond angles), vibrational frequencies (IR and Raman spectra), and NMR chemical shifts could be compared with data obtained from experimental techniques such as X-ray crystallography, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

A strong correlation between the calculated and experimental values would lend confidence to other theoretical predictions for which experimental data may be difficult or impossible to obtain, such as transition state energies or the properties of short-lived intermediates. Discrepancies, on the other hand, can point to interesting physical phenomena or limitations of the theoretical model.

Table 3: Hypothetical Comparison of Theoretical and Experimental Data for this compound (Note: This table is illustrative as no experimental or theoretical data is available.)

| Parameter | Theoretical Value (e.g., B3LYP/6-311G**) | Experimental Value | Percent Difference (%) |

| Bond Length S=O (Å) | 1.450 | (Not Available) | (Not Available) |

| Bond Length C-S (Å) | 1.850 | (Not Available) | (Not Available) |

| Bond Angle C-S-N (°) | 85.0 | (Not Available) | (Not Available) |

| IR Freq. (S=O stretch, cm⁻¹) | 1350 | (Not Available) | (Not Available) |

While the computational methodologies of Non-Covalent Interaction (NCI) analysis and Quantum Theory of Atoms in Molecules (QTAIM) analysis, along with the process of correlating theoretical predictions with experimental results, are well-established and powerful, their specific application to This compound has not been reported in the scientific literature. The detailed characterization of this compound's electronic structure and intermolecular forces remains an open area for future research.

Contextual Research and Broader Chemical Implications of 1,2 Thiazetidine 1,1 Dioxide

Comparison with Other Strained Four-Membered Heterocyclic Systems

The chemical behavior of 4-Methyl-1,2-thiazetidine 1,1-dioxide is best understood through comparison with other strained four-membered rings, such as 1,2-oxazetidines, β-lactams, and the parent β-sultam. This comparative approach highlights the unique influence of the sulfonyl group and the methyl substituent on the ring's properties.

In comparison to 1,2-oxazetidines, which contain a nitrogen-oxygen bond, 1,2-thiazetidine (B14761688) 1,1-dioxides feature a nitrogen-sulfur bond. This difference in heteroatoms significantly impacts the ring's stability and reaction pathways. The sulfonyl group in β-sultams is a strong electron-withdrawing group, which contributes to the acidity of the protons on the adjacent carbon atoms and influences the regioselectivity of ring-opening reactions.

The table below provides a comparative overview of these four-membered heterocyclic systems.

| Feature | This compound (β-Sultam) | 1,2-Oxazetidine | β-Lactam |

| Key Functional Group | Sulfonamide | N-O bond | Amide |

| Relative Reactivity | High | Varies with substitution | Moderate |

| Primary Site of Nucleophilic Attack | Sulfur atom | Varies (N or O) | Carbonyl carbon |

Insights into Ring Strain and Stability in Small Ring Heterocycles

Four-membered rings inherently possess significant ring strain due to the deviation of bond angles from the ideal tetrahedral or trigonal planar geometries. researchgate.net This strain is a driving force for many of the characteristic reactions of these systems, particularly ring-opening reactions.

Contribution to the Development of New Synthetic Methodologies in Organic Chemistry

The unique reactivity of β-sultams has been harnessed in the development of novel synthetic methodologies. Their propensity to undergo ring-opening reactions with a variety of nucleophiles makes them valuable intermediates for the synthesis of a diverse range of acyclic and heterocyclic compounds.

The synthesis of β-sultams themselves has been an area of active research, with methods such as the sulfa-Staudinger cycloaddition being developed and refined. researchgate.net These synthetic advancements have not only provided access to a wider range of β-sultam derivatives but have also shed light on the fundamental mechanisms of these reactions.

While specific applications of this compound in synthetic methodologies are not extensively documented, its role as a substituted β-sultam makes it a potential building block in organic synthesis. The presence of the methyl group could be exploited to introduce stereocenters or to influence the regioselectivity of subsequent transformations. The development of synthetic routes to 4-alkyl-substituted 1,2-thiazetidine 1,1-dioxides is a key step towards unlocking their full potential in synthetic chemistry. koreascience.kr

Fundamental Understanding of Sulfonyl Chemistry in Cyclic Systems

The incorporation of a sulfonyl group into a strained four-membered ring, as seen in this compound, provides a unique platform for studying the behavior of this important functional group under constrained conditions. The high reactivity of the S-N bond within the β-sultam ring is a direct consequence of the interplay between ring strain and the electronic properties of the sulfonyl group.

Studies on the hydrolysis and other nucleophilic ring-opening reactions of β-sultams have provided valuable insights into the mechanisms of sulfonyl transfer reactions. acs.orghud.ac.uk These investigations have revealed that the reaction pathways can be highly dependent on the nature of the nucleophile and the substitution pattern on the β-sultam ring. For instance, N-acyl β-sultams have been shown to be potent inhibitors of serine enzymes like β-lactamases, acting as effective sulfonylating agents. nih.govnih.gov

The study of derivatives such as this compound, even if primarily through computational methods in the absence of extensive experimental data, can contribute to a more granular understanding of how substituents influence the electronic structure and reactivity of the sulfonyl group in a cyclic environment. This knowledge is crucial for the rational design of new reagents, catalysts, and biologically active molecules based on the β-sultam scaffold.

Future Research Directions and Emerging Trends in 4 Methyl 1,2 Thiazetidine 1,1 Dioxide Chemistry

Development of Novel and Efficient Synthetic Routes for Complex Derivatives

The synthesis of the 1,2-thiazetidine (B14761688) 1,1-dioxide core is a cornerstone of its chemistry. Future efforts will likely focus on developing more efficient and versatile synthetic routes to access complex derivatives of 4-Methyl-1,2-thiazetidine 1,1-dioxide. A primary area of interest is the advancement of catalytic asymmetric methods to produce highly enantioenriched β-sultams. acs.orgorganic-chemistry.org Organocatalysis, for instance, has shown promise in the asymmetric synthesis of β-sultams from sulfonyl chlorides and imines, offering a rapid route to chiral molecules. organic-chemistry.orgacs.org

Future synthetic strategies are expected to move beyond simple substitutions on the thiazetidine ring and focus on the construction of intricate molecular architectures. This includes the development of cascade reactions that can build molecular complexity in a single step. Furthermore, the use of novel starting materials and reagents will be crucial. For example, innovative approaches to generate sulfene (B1252967) intermediates, the reactive precursors to many β-sultams, could lead to milder and more selective reaction conditions.

The table below summarizes potential future synthetic approaches for complex derivatives of this compound.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantioselectivity, access to chiral building blocks. | Development of new chiral catalysts (organocatalysts, transition metal complexes). |

| Cascade Reactions | Increased molecular complexity in a single pot, atom economy. | Design of novel reaction sequences initiated by β-sultam formation or ring-opening. |

| Novel Sulfene Generation | Milder reaction conditions, improved functional group tolerance. | Exploration of new precursors and activation methods for sulfenes. |

| Flow Chemistry | Enhanced safety, scalability, and control over reaction parameters. | Optimization of continuous flow processes for the synthesis of β-sultam libraries. |

Advanced Mechanistic Studies Using High-Resolution Spectroscopic Techniques

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is essential for the rational design of new synthetic methods and applications. While the hydrolysis of β-sultams has been studied, indicating that the reaction can proceed through a stepwise mechanism involving a trigonal bipyramidal intermediate, many mechanistic details of other reactions remain to be elucidated. researchgate.netacs.org

The application of high-resolution spectroscopic techniques will be pivotal in these investigations. In situ monitoring of reactions using techniques such as Rapid-Scan Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information about the formation and consumption of intermediates. rsc.org For instance, detailed kinetic studies coupled with computational modeling, such as Density Functional Theory (DFT) calculations, can help to distinguish between concerted and stepwise pathways in cycloaddition reactions leading to the thiazetidine core. acs.org

Future mechanistic studies will likely focus on:

Elucidating the role of catalysts: Understanding how chiral catalysts transfer stereochemical information during asymmetric syntheses.

Investigating reaction intermediates: Direct observation and characterization of transient species like zwitterionic intermediates in sulfa-Staudinger cycloadditions. acs.orgresearchgate.net

Mapping potential energy surfaces: Using computational chemistry to predict reaction barriers and identify the most favorable reaction pathways.

Exploration of New Reactivity Modes and Transformations of the Thiazetidine Core

The high ring strain of the 1,2-thiazetidine 1,1-dioxide core makes it a versatile intermediate for further chemical transformations. acs.org While ring-opening reactions with nucleophiles are well-documented, the exploration of novel reactivity modes is an exciting frontier. acs.orgrsc.org

Future research is expected to uncover new transformations of the this compound ring system. This could include:

Ring-expansion reactions: Developing methods to expand the four-membered ring into larger, medicinally relevant heterocyclic systems. For example, strategies analogous to the ring expansion of β-lactams could be explored. researchgate.netnih.gov

Cycloaddition reactions: Utilizing the strained ring as a dienophile or dipolarophile in [4+2] and [3+2] cycloaddition reactions to construct complex polycyclic architectures.

Transition-metal-catalyzed cross-coupling reactions: Functionalizing the C-H bonds of the thiazetidine ring to introduce new substituents and build molecular diversity.

The following table outlines potential new transformations of the this compound core.

| Reactivity Mode | Potential Products | Research Goal |

| Ring Expansion | Medium-sized sulfur-containing heterocycles. | Access to novel scaffolds for drug discovery. |

| [4+2] Cycloaddition | Fused bicyclic sultams. | Rapid construction of complex polycyclic systems. researchgate.net |

| C-H Functionalization | Substituted thiazetidine derivatives. | Late-stage modification of the β-sultam core. |

Investigations into the Stereochemical Outcomes of Unexplored Reactions

As the synthesis of chiral, non-racemic this compound becomes more routine, a key research direction will be the investigation of the stereochemical outcomes of its reactions. The stereocenter at the 4-position, as well as any other stereocenters introduced, will have a profound influence on the three-dimensional structure and, consequently, the biological activity of its derivatives.

Future studies will need to systematically explore how the existing stereochemistry of the thiazetidine ring directs the stereochemical outcome of subsequent reactions. This includes:

Diastereoselective reactions: Studying the facial selectivity of reactions at prochiral centers in molecules containing a chiral this compound unit.

Stereospecific transformations: Investigating reactions where the stereochemistry of the starting material dictates the stereochemistry of the product, such as in certain ring-opening or rearrangement reactions.

Chiral auxiliary applications: Exploring the potential of chiral derivatives of this compound to act as chiral auxiliaries in asymmetric synthesis, similar to the well-established Oppolzer's sultam. acs.org

The development of reliable analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC) and advanced NMR techniques (e.g., NOESY), will be crucial for the accurate determination of stereochemical outcomes. researchgate.net

Integration of Machine Learning and AI in Predicting Reactivity and Designing Novel Thiazetidine Structures

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize many aspects of chemical research, and the study of this compound will be no exception. These computational tools can accelerate discovery by predicting reaction outcomes, proposing novel molecular structures with desired properties, and aiding in the elucidation of reaction mechanisms. neurips.ccucla.edu

In the context of this compound chemistry, future applications of ML and AI could include:

Predicting reaction yields and stereoselectivity: Training ML models on experimental data to predict the outcome of reactions under different conditions, thereby reducing the need for extensive experimental screening. ucla.eduresearchgate.net

Designing novel derivatives with specific properties: Using generative models to design new thiazetidine-based molecules with predicted biological activities or material properties. This can be achieved through techniques like quantitative structure-activity relationship (QSAR) modeling. nih.govwikipedia.org

Automated synthesis planning: Employing retrosynthesis algorithms to devise efficient synthetic routes to complex target molecules containing the this compound core. chemrxiv.org

The success of these in silico approaches will be highly dependent on the availability of high-quality, curated datasets of reactions and molecular properties related to β-sultams.

Q & A

How can researchers optimize the synthesis of 4-Methyl-1,2-thiazetidine 1,1-dioxide to improve yield and purity?

Level : Basic

Methodological Answer :

Optimization involves selecting appropriate catalysts, solvents, and reaction conditions. For example:

- Catalysts : Use transition-metal catalysts (e.g., tungsten-based systems) for selective oxidation, as demonstrated in thiete 1,1-dioxide synthesis .

- Solvents : Polar aprotic solvents like acetonitrile or dichloromethane enhance reaction efficiency. highlights the use of acetonitrile for alkylation steps .

- Purification : Crystallization from ethanol-ether mixtures (as in ) or column chromatography with silica gel can isolate the compound effectively .

- Temperature Control : Maintain low temperatures (0–10°C) during exothermic steps to minimize side reactions .

What spectroscopic and crystallographic methods confirm the structure of this compound?

Level : Basic

Methodological Answer :

- NMR Analysis : Use H and C NMR to verify substituent positions and ring structure. For example, methyl group integration and sulfone group signals ( ppm for H) are critical .

- X-ray Diffraction : Single-crystal X-ray studies (e.g., as in ) reveal bond lengths, angles, and ring puckering parameters. Compare results with Cremer-Pople coordinates for conformational analysis .

- Elemental Analysis : Validate molecular formula (e.g., C:H:N:S ratios) to confirm purity .

How can the puckering conformation of the thiazetidine ring be quantitatively analyzed?

Level : Advanced

Methodological Answer :

- Cremer-Pople Parameters : Apply the method described in to define ring puckering using amplitude () and phase angle (). Calculate displacements perpendicular to the mean plane derived from crystallographic data .

- Comparison with Analogues : Contrast puckering metrics (e.g., half-chair vs. boat conformations) with structurally related compounds like benzothiazine 1,1-dioxides .

- DFT Calculations : Perform density functional theory (DFT) simulations to predict energetically favorable conformations and validate against experimental data .

What strategies are used to evaluate the biological activity of this compound derivatives?

Level : Advanced

Methodological Answer :

- In Vitro Assays : Test anti-inflammatory or antimicrobial activity via enzyme inhibition (e.g., cyclooxygenase assays) or bacterial growth inhibition .

- In Silico Docking : Use software like AutoDock to model interactions with target proteins (e.g., DNA topoisomerases or receptors), leveraging structural data from X-ray studies .

- SAR Studies : Modify substituents (e.g., alkyl or aryl groups) and correlate changes with bioactivity trends, as seen in pyridothiadiazine derivatives .

How can contradictions in proposed reaction mechanisms be resolved?

Level : Advanced

Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs (e.g., H-labeled substrates) to identify rate-determining steps, as applied in dihydrothiophene 1,1-dioxide studies .

- Intermediate Trapping : Employ techniques like low-temperature NMR or mass spectrometry to detect transient species (e.g., sulfinyl radicals) .

- Computational Modeling : Compare activation energies of competing pathways using DFT to identify the most plausible mechanism .

What computational approaches are effective for studying electronic and steric effects in this compound?

Level : Advanced

Methodological Answer :

- DFT/Molecular Dynamics (MD) : Simulate electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity. MD simulations can model solvation effects and conformational flexibility .

- Docking Studies : Map electrostatic potentials to identify binding hotspots for drug design .

- QSPR Models : Develop quantitative structure-property relationships to correlate substituent effects with physicochemical properties .

What purification techniques are recommended post-synthesis?

Level : Basic

Methodological Answer :

- Recrystallization : Use solvent pairs like ethanol-ether or methanol-water for high-purity crystals .

- Chromatography : Employ flash chromatography with gradients of ethyl acetate/hexane to separate byproducts .

- Distillation : Remove volatile impurities under reduced pressure, especially for thermally stable intermediates .

How can derivatives be designed to enhance biological or catalytic activity?

Level : Advanced

Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -Cl, -NO) to modulate electronic effects, as shown in benzothiazine derivatives .

- Ring Expansion/Contraction : Synthesize fused-ring analogs (e.g., pyrido-thiazetidines) to explore steric and electronic diversity .

- Hybrid Molecules : Combine with pharmacophores like piperazine or morpholine to target specific enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.